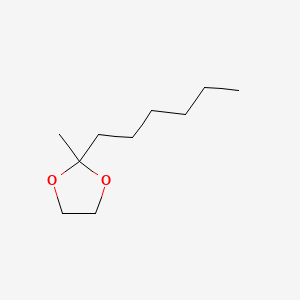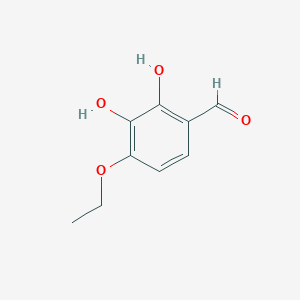
4-Ethoxy-2,3-dihydroxybenzaldehyde
Descripción general
Descripción
“4-Ethoxy-2,3-dihydroxybenzaldehyde” is a derivative of “2,3-Dihydroxybenzaldehyde”. The latter is a phenolic aldehyde with the molecular formula (HO)2C6H3CHO . It has a molecular weight of 138.12 .
Synthesis Analysis
The synthesis of compounds similar to “4-Ethoxy-2,3-dihydroxybenzaldehyde” has been achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Chemical Reactions Analysis
The electrochemical oxidation of “2,3-Dihydroxybenzaldehyde” in methanol at various pH has been studied using cyclic voltammetry and controlled-potential coulometry . It was used in the synthesis of copper (II) complexes of Schiff bases .Safety and Hazards
Propiedades
Número CAS |
757995-98-5 |
|---|---|
Nombre del producto |
4-Ethoxy-2,3-dihydroxybenzaldehyde |
Fórmula molecular |
C9H10O4 |
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
4-ethoxy-2,3-dihydroxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-5,11-12H,2H2,1H3 |
Clave InChI |
WOSWBATZOUYEOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C=C1)C=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

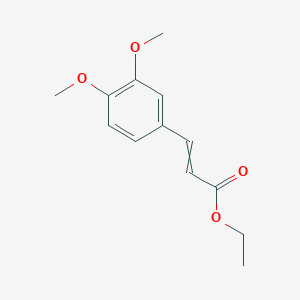
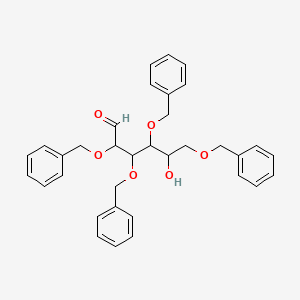
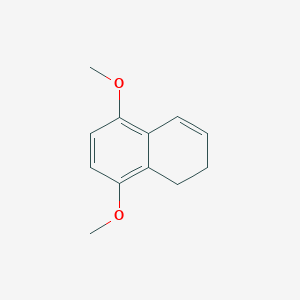
![IMidazo[1,2-b]pyridazine, 3-[2-(triMethylsilyl)ethynyl]-](/img/structure/B8805924.png)
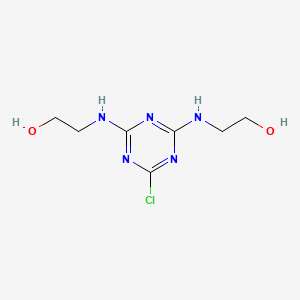
![2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B8805933.png)

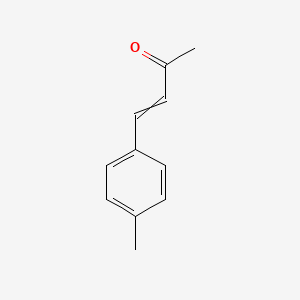

![N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B8805967.png)
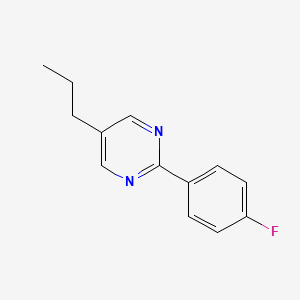
![2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8805977.png)

